Cas no 1805571-68-9 (5-Bromomethyl-3-cyano-2-mercaptobenzoic acid)
5-Bromomethyl-3-cyano-2-mercaptobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromomethyl-3-cyano-2-mercaptobenzoic acid
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- Inchi: 1S/C9H6BrNO2S/c10-3-5-1-6(4-11)8(14)7(2-5)9(12)13/h1-2,14H,3H2,(H,12,13)
- InChI Key: AMZOXHFYBJECAV-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C(=C(C(=O)O)C=1)S
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 275
- XLogP3: 1.9
- Topological Polar Surface Area: 62.1
5-Bromomethyl-3-cyano-2-mercaptobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005429-250mg |
5-Bromomethyl-3-cyano-2-mercaptobenzoic acid |
1805571-68-9 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
| Alichem | A014005429-500mg |
5-Bromomethyl-3-cyano-2-mercaptobenzoic acid |
1805571-68-9 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
| Alichem | A014005429-1g |
5-Bromomethyl-3-cyano-2-mercaptobenzoic acid |
1805571-68-9 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
5-Bromomethyl-3-cyano-2-mercaptobenzoic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 5-Bromomethyl-3-cyano-2-mercaptobenzoic acid
Comprehensive Overview of 5-Bromomethyl-3-cyano-2-mercaptobenzoic acid (CAS No. 1805571-68-9)
5-Bromomethyl-3-cyano-2-mercaptobenzoic acid (CAS No. 1805571-68-9) is a highly specialized organic compound with significant applications in pharmaceutical research and chemical synthesis. This compound, characterized by its unique bromomethyl and cyano functional groups, has garnered attention for its potential in drug discovery and bioconjugation. Researchers and industry professionals are increasingly interested in its role as a building block for small molecule therapeutics and biochemical probes.
The molecular structure of 5-Bromomethyl-3-cyano-2-mercaptobenzoic acid features a benzoic acid backbone substituted with a thiol group (-SH), a cyano group (-CN), and a bromomethyl group (-CH2Br). These functional groups make it a versatile intermediate for cross-coupling reactions and nucleophilic substitutions. Its reactivity is particularly valuable in medicinal chemistry, where it can be used to modify peptides or other bioactive molecules to enhance their binding affinity or pharmacokinetic properties.
In recent years, the demand for high-purity intermediates like 5-Bromomethyl-3-cyano-2-mercaptobenzoic acid has surged due to advancements in targeted drug delivery and personalized medicine. This compound is often explored in the context of cancer research, where its ability to act as a linker or functional handle is critical for developing antibody-drug conjugates (ADCs). Additionally, its thiol group allows for selective conjugation under mild conditions, making it a preferred choice for bioconjugation strategies.
From a synthetic chemistry perspective, 5-Bromomethyl-3-cyano-2-mercaptobenzoic acid is synthesized through multi-step processes involving halogenation, cyanation, and protection-deprotection sequences. Its stability and solubility in common organic solvents facilitate its use in high-throughput screening and combinatorial chemistry. Researchers also highlight its potential in green chemistry applications, where its efficient synthesis minimizes waste and reduces environmental impact.
The compound's relevance extends to material science, where it serves as a precursor for functionalized polymers and nanomaterials. Its electrophilic bromomethyl group enables covalent attachment to surfaces or matrices, which is useful in biosensor development and diagnostic assays. As the field of nanomedicine evolves, 5-Bromomethyl-3-cyano-2-mercaptobenzoic acid is poised to play a pivotal role in designing smart materials with tailored properties.
For researchers seeking reliable suppliers of 5-Bromomethyl-3-cyano-2-mercaptobenzoic acid, quality control is paramount. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential to verify its purity and structural integrity. Storage recommendations typically include anhydrous conditions and low temperatures to preserve its reactivity over time.
In summary, 5-Bromomethyl-3-cyano-2-mercaptobenzoic acid (CAS No. 1805571-68-9) is a multifaceted compound with broad utility in drug development, bioconjugation, and material science. Its unique combination of functional groups and synthetic versatility makes it indispensable for cutting-edge research. As the scientific community continues to explore its applications, this compound will likely remain a focal point in innovative chemistry and therapeutic advancements.
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